molecular formula C23H18ClN3O2S B2850228 N-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide CAS No. 422278-53-3

N-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide

Cat. No. B2850228
CAS RN: 422278-53-3
M. Wt: 435.93
InChI Key: BRRWHDYLTBJXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . It includes a quinazolinone moiety, a common feature in many pharmaceuticals, linked to a phenylacetamide group via a sulfur atom . The presence of the chlorophenyl group suggests potential bioactivity, as halogens are often included in drug molecules to enhance their ability to interact with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely that the compound would exhibit a degree of conformational flexibility due to the single bonds connecting the different rings .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions . For example, the amide group could participate in hydrolysis or condensation reactions, while the sulfur atom could be involved in redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure . Factors such as its size, shape, charge distribution, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antiviral and Neuroprotective Applications

A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, alongside a decrease in viral load and an increase in survival rates in infected mice (Ghosh et al., 2008).

Antimicrobial Agents

New quinazoline derivatives have been developed as potential antimicrobial agents, showing effectiveness against various bacterial and fungal strains (Desai et al., 2007). This highlights the broad-spectrum antimicrobial potential of quinazoline compounds, which could be relevant for the compound of interest.

Inhibition of Human Heart Chymase

3-Phenylsulfonylquinazoline-2,4-dione derivatives have been synthesized and evaluated for their capacity to inhibit human heart chymase, an enzyme involved in cardiovascular diseases. This research suggests the potential therapeutic applications of quinazoline derivatives in cardiovascular conditions (Fukami et al., 2000).

Anticancer Applications

Quinazolinone and thiazolidinone derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities, indicating their potential as antimicrobial agents. Additionally, some quinazolinone analogues have shown broad spectrum antitumor activity, suggesting their use in cancer treatment (Desai et al., 2011).

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides have been synthesized and evaluated for their analgesic and anti-inflammatory activities, with some compounds showing significant effects compared to reference standards. This research underscores the potential of quinazolinone derivatives in developing new pain and inflammation management therapies (Alagarsamy et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Based on its structure, it’s possible that it could interact with enzymes or receptors in the body via non-covalent interactions such as hydrogen bonding, pi-stacking, and halogen bonding .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activity, optimization of its physical and chemical properties, and development of efficient synthetic routes . It could also be interesting to investigate its potential applications in areas like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

N-[2-[(3-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2S/c24-18-10-6-9-17(13-18)15-30-23-25-20-12-5-4-11-19(20)22(29)27(23)26-21(28)14-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRWHDYLTBJXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.